molecular formula C18H18N2O5 B2991692 N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide CAS No. 1795477-21-2

N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2991692
CAS No.: 1795477-21-2
M. Wt: 342.351
InChI Key: MOHBJZUPHFKNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is a structurally complex acetamide derivative featuring a central phenyl group substituted with an azetidine ring and a 6-methyl-2-oxo-2H-pyran moiety (Figure 1). The acetamide group (-NH-CO-CH₃) is para-substituted on the phenyl ring, which is further linked to a 4-membered azetidine ring via a carbonyl group. The azetidine’s 3-position is functionalized with an ether bond to a 6-methyl-2-oxo-2H-pyran-4-yl group, introducing a fused heterocyclic system. However, its specific biological activity remains uncharacterized in the available literature.

Properties

IUPAC Name

N-[4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-11-7-15(8-17(22)24-11)25-16-9-20(10-16)18(23)13-3-5-14(6-4-13)19-12(2)21/h3-8,16H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHBJZUPHFKNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide typically involves multi-step synthetic procedures. One common approach begins with the synthesis of the azetidine ring, which is often achieved through cyclization reactions involving appropriate precursors. Following this, the attachment of the pyran group is carried out via esterification or etherification reactions. The final steps include the formation of the acetamide linkage and the attachment of the phenyl group through acylation reactions.

Industrial Production Methods: In industrial settings, the production methods are scaled up, utilizing efficient catalytic processes and optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance the overall efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are critical for modifying the compound's structure and exploring its chemical versatility.

Common Reagents and Conditions

  • Oxidation: Involves reagents like potassium permanganate or chromium trioxide, often conducted under acidic or basic conditions.

  • Reduction: Utilizes hydrogen gas in the presence of a palladium catalyst or other reducing agents such as lithium aluminum hydride.

  • Substitution: Typically employs nucleophilic or electrophilic agents to introduce new functional groups, facilitated by appropriate solvents and temperature control.

Major Products Formed: The major products formed from these reactions vary depending on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could result in alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry: N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is utilized as a key intermediate in organic synthesis. Its unique structure allows for the creation of diverse molecular scaffolds, aiding in the development of new compounds for various applications.

Biology: In biological research, this compound serves as a probe to study enzyme functions and interactions. Its structural attributes make it suitable for binding studies and enzyme inhibition assays.

Medicine: Pharmaceutical research explores the potential therapeutic uses of this compound. It is investigated for its activity against specific biological targets, aiming to develop new drugs with improved efficacy and reduced side effects.

Industry: Industrial applications include its use in the development of advanced materials and specialty chemicals. Its reactivity and functional diversity make it a valuable component in manufacturing processes.

Mechanism of Action

N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide exerts its effects through specific molecular interactions. It targets particular enzymes or receptors, modulating their activity. The compound's azetidine ring and pyran moiety play crucial roles in its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target Compound C₂₀H₂₁N₃O₅ 395.4 Azetidine, 6-methyl-2-oxo-2H-pyran High ring strain (azetidine)
N-(3-(4-((3-fluorobenzyl)oxy)phenoxy)propyl)-2-pyridin-4-ylacetamide C₂₃H₂₂FN₂O₃ 393.4 Pyridine, fluorobenzyl ether Enhanced lipophilicity
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide C₁₈H₁₇N₃O₄ 339.3 Furan, pyridazinone, methoxy Potential metabolic stability
N-(4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide C₁₇H₁₈ClN₃O₄S 395.9 Pyrrolidine, sulfonyl, chloropyridine Improved solubility

Impact of Ring Size and Substituents

  • Azetidine vs. Pyrrolidine : The target’s 4-membered azetidine introduces conformational rigidity and ring strain, which may enhance binding affinity but reduce synthetic accessibility compared to 5-membered pyrrolidine derivatives (e.g., ) .
  • Pyran vs. Furan/Pyridazine: The 6-methyl-2-oxo-2H-pyran group in the target compound provides a planar, electron-deficient system, contrasting with the electron-rich furan in . Pyridazinone () offers hydrogen-bonding sites absent in the target .
  • Substituent Effects : Methoxy () and sulfamoyl () groups improve solubility, whereas the target’s methyl-pyran may reduce polarity .

Biological Activity

N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is a synthetic compound notable for its complex structure, which includes an azetidine ring and a pyran moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.

Structural Characteristics

The molecular formula of this compound is C19H22N2O4C_{19}H_{22}N_{2}O_{4}, with a molecular weight of approximately 342.39 g/mol. Its unique structure allows it to engage in specific interactions with biological targets, enhancing its efficacy in various applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The azetidine ring is crucial for binding affinity, while the pyran moiety influences the compound's interaction with biological pathways. Preliminary studies suggest that it may exert effects similar to known enzyme inhibitors, potentially affecting pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Recent research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyran moiety have been shown to induce apoptosis in cancer cell lines, such as T47D cells, with low EC50 values (e.g., 0.08 µM) . This suggests that the compound may also possess similar potential for inducing cancer cell death.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in cancer progression. For example, studies on related compounds have demonstrated their ability to inhibit tubulin polymerization, which is critical for cancer cell division . This mechanism could be a vital aspect of this compound's anticancer activity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be informative.

Compound NameStructureBiological ActivityEC50 (µM)
N-(4-(3-hydroxyphenyl)-acetamideSimple phenolic structureModerate anticancer activity5.0
5-(4-hydroxy-6-methylpyran)Pyran derivativeApoptosis inducer0.08
N-(thiophen-2-yl)azetidineAzetidine derivativeEnzyme inhibitor0.05

Case Studies

Case Study 1: Apoptosis Induction
In a study focused on pyran derivatives, it was found that compounds similar to this compound could induce apoptosis through caspase activation pathways . This highlights the potential for developing therapeutic agents targeting cancer using this structural framework.

Case Study 2: Enzyme Interaction
Research on enzyme inhibitors has shown that compounds featuring azetidine rings can effectively disrupt enzyme function critical for tumor growth . This supports the hypothesis that this compound may also inhibit similar pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.